molecular formula C22H18ClN3O2S2 B2528279 (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 623935-51-3

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No. B2528279
CAS RN: 623935-51-3
M. Wt: 455.98
InChI Key: SPRVOALCYHAPND-UYRXBGFRSA-N
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Description

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thioxothiazolidinone, which share a similar chemical structure to the compound , have been synthesized and tested for their antimicrobial properties. These compounds exhibit varying degrees of antibacterial and antifungal activities. For example, a study demonstrated that certain derivatives exhibited potent activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes, as well as against fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests potential applications of the compound in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer and Antiangiogenic Effects

Another significant area of research for thioxothiazolidinone derivatives is their anticancer and antiangiogenic effects. A study on novel thioxothiazolidin-4-one derivatives showed that they inhibited tumor growth and tumor-induced angiogenesis in mouse models, indicating potential for anticancer therapy. These compounds significantly reduced ascites tumor volume and cell number, and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Molecular Docking and Quantum Chemical Calculations

Research also encompasses molecular docking and quantum chemical studies to understand the interaction of thioxothiazolidinone derivatives with biological targets. These studies provide insights into the molecular structure, spectroscopic data, and potential biological effects based on molecular docking predictions. Such research aids in the design of compounds with enhanced biological activities by predicting how these molecules interact with specific proteins or enzymes (Viji et al., 2020).

Structural Characterization

Structural characterization forms a crucial part of scientific research applications, providing detailed information on the crystal structure, molecular geometry, and intermolecular interactions. This information is vital for understanding the properties of the compound and its derivatives, facilitating the design of more effective drugs. For instance, X-ray crystallography and NMR spectroscopy have been used to characterize the structural aspects of thioxothiazolidinone derivatives, offering insights into their stability and reactivity (Khelloul et al., 2016).

properties

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-28-12-11-25-21(27)19(30-22(25)29)13-16-14-26(18-5-3-2-4-6-18)24-20(16)15-7-9-17(23)10-8-15/h2-10,13-14H,11-12H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRVOALCYHAPND-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

623935-51-3
Record name (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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